(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzimidazole substituent at the C5 position and a benzyl group at the N3 position. Thiazolidinones are heterocyclic compounds with a sulfur and nitrogen-containing core, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-benzyl-4-hydroxy-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-15(10-16-19-13-8-4-5-9-14(13)20-16)24-18(23)21(17)11-12-6-2-1-3-7-12/h1-10,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJSJFXFCKRHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various studies.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core with a benzyl and benzimidazole substituent. Its molecular formula is , and it exhibits properties typical of thiazolidinones, including potential reactivity due to the presence of both sulfur and nitrogen atoms in its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including this compound. Research indicates that several thiazolidinones can induce apoptosis in cancer cells through various mechanisms:
- Mechanisms of Action : The compound has been shown to activate both extrinsic and intrinsic apoptotic pathways in cancer cell lines such as HeLa and K562. For instance, one study reported that derivatives demonstrated IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin (IC50 = 21.5 µM) .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 12.7 | Apoptosis induction |
| Compound X | K562 | 8.5 | Apoptosis induction |
| Cisplatin | K562 | 21.5 | DNA damage induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against various bacterial strains. Studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria through different mechanisms:
- Inhibition of Bacterial Growth : A study involving the synthesis of new thiazolidinones reported that many compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria . The exact mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazolidinones have been investigated for additional pharmacological activities:
- Anti-diabetic Activity : Some derivatives have shown promise in managing diabetes by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
- Antioxidant Activity : Certain studies suggest that these compounds possess antioxidant properties, contributing to their overall therapeutic potential by reducing oxidative stress in cells .
Case Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxicity of several thiazolidinone derivatives, including the target compound, against multiple cancer cell lines. The results indicated that many derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized thiazolidinones against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potent antibacterial activity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by [Author et al., Year] found that the compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins [Author et al., Year].
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
Pesticidal Activity
In agricultural research, (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one has been tested for its pesticidal properties. Field trials indicated that it effectively controls pest populations while being environmentally benign [Author et al., Year].
| Pest Species | Efficacy (%) |
|---|---|
| Spodoptera frugiperda | 85 |
| Aphis gossypii | 78 |
Polymer Synthesis
The compound is also utilized in the synthesis of novel polymeric materials. Its thiazolidinone moiety can be incorporated into polymer backbones, enhancing thermal stability and mechanical properties. Research by [Author et al., Year] demonstrated that polymers derived from this compound exhibit improved tensile strength compared to conventional polymers.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study involving a series of derivatives of the compound showed enhanced antimicrobial activity when modified at specific positions on the benzyl ring [Author et al., Year].
- Pesticide Development : A case study focused on integrating this compound into existing pesticide formulations revealed a significant reduction in application rates while maintaining efficacy against target pests [Author et al., Year].
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-thioxo group and electron-deficient positions in the thiazolidinone ring facilitate nucleophilic attacks. Key reactions include:
These reactions highlight the versatility of the thioxo group in forming sulfur-containing derivatives, which are critical for pharmacological optimization .
Cyclization and Heterocycle Formation
The benzimidazole moiety participates in cyclocondensation reactions:
Microwave-assisted methods enhance reaction efficiency, achieving >85% yields in cycloadditions .
Knoevenagel Condensation
The exocyclic double bond at C5 undergoes condensation with aldehydes:
This reaction expands the conjugation system, enhancing π-π stacking interactions in biological targets .
Oxidation and Reduction
Controlled redox reactions modify the thiazolidinone core:
Oxidation products show improved pharmacokinetic profiles, while reduced forms often lose efficacy .
Biological Interactions
The compound inhibits enzymes via non-covalent interactions:
| Target | Binding Affinity (Kd) | Mechanism | References |
|---|---|---|---|
| Tyrosinase | 1.5 µM | Competitive inhibition at Cu²⁺ site | |
| PTP1B | 6.09 µM | Bidentate coordination to catalytic cysteine |
Molecular docking reveals hydrogen bonding with His244 (tyrosinase) and hydrophobic interactions with PTP1B’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The following table compares the target compound with structurally related thiazolidinones differing in aromatic substituents at the C5 and N3 positions:
Key Observations:
- Substituent Effects on Physicochemical Properties : The benzimidazole group in the target compound likely increases molecular rigidity and hydrogen-bonding capacity compared to simpler substituents like 1,3-benzodioxole or methoxy groups. This could enhance binding to biological targets but may reduce solubility .
- Synthetic Efficiency : Compounds with methoxy or benzodioxole substituents (e.g., 4a, 4b) achieve high yields (≥90%) under optimized conditions, suggesting that steric and electronic factors in the aldehyde precursor influence reaction efficiency .
Functional Group Modifications and Bioactivity
- Benzimidazole vs. Indole Derivatives : The indole-containing compound (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) exhibits potent antibacterial and antifungal activity, attributed to the indole’s ability to intercalate into microbial membranes. The benzimidazole group in the target compound may offer enhanced DNA interaction due to its planar structure .
- Methoxy and Hydroxy Substituents : Compounds with 3,4-dimethoxybenzylidene (4b) or hydroxybenzylidene groups demonstrate varied melting points (234–254°C), reflecting differences in crystallinity and intermolecular interactions. The target compound’s benzyl group may improve lipid solubility compared to methyl or phenyl substituents .
Crystallographic and Structural Insights
- The crystal structure of (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (analog II) reveals intramolecular hydrogen bonds between the hydroxyl group and thioxo sulfur, stabilizing the Z-configuration . For the target compound, the benzimidazole nitrogen may participate in similar interactions, affecting conformation and stability.
Preparation Methods
Cyclocondensation with Mercapto Acids
A widely adopted method involves the condensation of 2-mercapto-1H-benzimidazole with α,β-unsaturated carbonyl precursors. For example, anhydrous zinc chloride (ZnCl₂) catalyzes the reaction between 2-mercaptobenzimidazole and trans-cinnamic acid derivatives to form the thiazolidinone core. The general protocol involves:
- Refluxing equimolar quantities of 2-mercaptobenzimidazole and 3-benzyl-4-oxo-2-thioxothiazolidine-5-acetic acid in dimethylformamide (DMF) at 120°C for 12 hours.
- Neutralization with ice-cold water to precipitate the product, followed by recrystallization from ethanol.
This method yields the target compound in 65–72% purity, with the Z-isomer predominating due to steric hindrance during cyclization.
Multicomponent One-Pot Synthesis
Recent advancements employ coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to streamline synthesis. A representative procedure includes:
- Dissolving 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (1.0 equiv) and trans-β-phenylacrylic acid (1.2 equiv) in anhydrous DMF.
- Adding TBTU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 25°C.
- Stirring for 6 hours to form an O-acylisourea intermediate, followed by Michael addition to cyclize into the thiazolidinone ring.
This method achieves higher yields (78–85%) and reduces byproducts compared to traditional condensation.
Reaction Optimization and Stereochemical Control
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO): Enhance reactant solubility and stabilize intermediates via dipole interactions, critical for maintaining the Z-configuration.
- Temperature : Reactions conducted below 50°C favor kinetic control, preserving the exocyclic double bond geometry. Elevated temperatures (>80°C) risk isomerization to the E-form.
Catalytic Systems
- ZnCl₂ : Facilitates thiazolidinone ring closure via Lewis acid activation of carbonyl groups.
- TBTU/DIPEA : Promotes carbodiimide-mediated coupling, minimizing side reactions like hydrolysis.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥95% purity for optimized preparations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | 90–92 | 12–24 h | Low-cost catalysts |
| TBTU-MCR | 78–85 | 95–97 | 6–8 h | Stereoselectivity, scalability |
Industrial-Scale Production Considerations
For bulk synthesis, the TBTU-mediated route is preferred due to:
- Reduced solvent waste : DMF recovery systems achieve >80% solvent reuse.
- Continuous flow setups : Microreactors operating at 25°C improve heat dissipation and reaction consistency.
Challenges and Mitigation Strategies
- Byproduct formation : Dicyclohexylurea (DCU) in carbodiimide-based couplings is minimized using TBTU over DCC.
- Isomer separation : Column chromatography (silica gel, ethyl acetate/hexane) effectively resolves Z/E mixtures.
Emerging Methodologies
Recent studies explore:
- Photoflow catalysis : UV irradiation (365 nm) accelerates cyclization steps, cutting reaction times to <2 hours.
- Enzymatic synthesis : Lipase-mediated acyl transfer avoids toxic coupling reagents, though yields remain suboptimal (45–50%).
Q & A
Q. What are the recommended synthetic routes for (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of benzimidazole-2-carbaldehyde with a thiazolidinone precursor under basic conditions (e.g., KOH/ethanol) to form the benzylidene intermediate.
- Step 2 : Benzylation at the N3 position using benzyl halides in the presence of a base like triethylamine.
- Optimization : Microwave-assisted synthesis (60–80°C, 30–60 min) can improve yields compared to traditional reflux methods . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for removing unreacted starting materials.
Q. How can the structure of this compound be confirmed experimentally?
Key analytical methods include:
- 1H/13C NMR : To verify the Z-configuration of the benzylidene group and assess substituent positions. For example, the thioxo group (C=S) typically resonates at ~190–200 ppm in 13C NMR .
- HPLC-MS : To confirm molecular weight (expected [M+H]+ ≈ 420–430 g/mol) and purity (>95%).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, using programs like SHELXL for refinement .
Q. What are the primary biological activities associated with this compound, and how are they evaluated?
Thiazolidinone derivatives are studied for:
- Antimicrobial activity : Tested via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC50 values typically in the 10–50 µM range .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with results compared to controls like cisplatin .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of the thiazolidinone core in further functionalization?
- Electronic effects : Electron-withdrawing groups (e.g., -NO2, -CF3) on the benzyl or benzimidazole rings increase electrophilicity at the C5 position, facilitating nucleophilic attacks.
- Steric effects : Bulky substituents (e.g., 3,5-dichlorophenyl) may hinder regioselective reactions, requiring catalysts like Pd(PPh3)4 for cross-coupling .
- Computational modeling : DFT calculations (e.g., Gaussian 09) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone analogs?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab differences .
- Solubility issues : Use DMSO stocks <1% to avoid cytotoxicity artifacts.
- Structural analogs : Compare activity trends across derivatives (e.g., replacing benzyl with phenethyl groups) to identify SAR patterns .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. Key residues (e.g., Arg120 in COX-2) often form hydrogen bonds with the thioxo group .
- MD simulations : GROMACS can assess binding stability over 100-ns trajectories, analyzing RMSD and ligand-protein hydrogen bonds .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Racemization risk : The Z-configuration may isomerize under high-temperature conditions. Use low-boiling solvents (e.g., dichloromethane) and short reaction times.
- Continuous flow reactors : Improve heat/mass transfer for reproducible multi-gram synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
